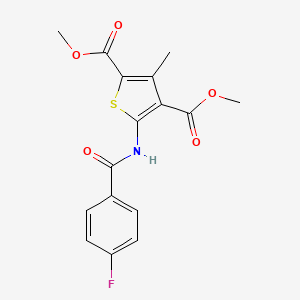![molecular formula C15H11BrN2O2 B12124254 methyl 2-(4-bromophenyl)-3H-benzo[d]imidazole-5-carboxylate](/img/structure/B12124254.png)
methyl 2-(4-bromophenyl)-3H-benzo[d]imidazole-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-(4-bromophenyl)-3H-benzo[d]imidazole-5-carboxylate is a synthetic organic compound belonging to the benzimidazole family. This compound is characterized by its unique structure, which includes a benzimidazole core substituted with a bromophenyl group and a methyl ester functional group. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(4-bromophenyl)-3H-benzo[d]imidazole-5-carboxylate typically involves a multi-step process:
Formation of the Benzimidazole Core: The initial step involves the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative, such as 4-bromobenzoic acid, under acidic conditions to form the benzimidazole core.
Esterification: The carboxyl group on the benzimidazole ring is then esterified using methanol and a strong acid catalyst like sulfuric acid to form the methyl ester.
Bromination: The final step involves the bromination of the phenyl ring using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-(4-bromophenyl)-3H-benzo[d]imidazole-5-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with different nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The benzimidazole core can be oxidized or reduced, altering its electronic properties and reactivity.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base such as potassium carbonate.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products
Substitution: Formation of various substituted benzimidazole derivatives.
Oxidation: Formation of benzimidazole N-oxides.
Reduction: Formation of reduced benzimidazole derivatives.
Hydrolysis: Formation of 2-(4-bromophenyl)-3H-benzo[d]imidazole-5-carboxylic acid.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, methyl 2-(4-bromophenyl)-3H-benzo[d]imidazole-5-carboxylate is used as a building block for synthesizing more complex molecules. Its bromophenyl group allows for further functionalization, making it valuable in organic synthesis.
Biology and Medicine
This compound has shown potential in medicinal chemistry due to its benzimidazole core, which is known for various biological activities, including antimicrobial, antiviral, and anticancer properties. Researchers are exploring its use in developing new therapeutic agents.
Industry
In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other functional materials. Its stability and reactivity make it suitable for various applications in material science.
Wirkmechanismus
The biological activity of methyl 2-(4-bromophenyl)-3H-benzo[d]imidazole-5-carboxylate is primarily attributed to its interaction with specific molecular targets. The benzimidazole core can bind to enzymes and receptors, inhibiting their activity. For example, it may inhibit DNA synthesis in microbial cells, leading to antimicrobial effects. The bromophenyl group enhances its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 2-(4-aminophenyl)-3H-benzo[d]imidazole-5-carboxylate: Similar structure but with an amino group instead of a bromine atom.
2-(4-Bromophenyl)-1H-benzo[d]imidazole-5-carboxylic acid: Similar structure but with a carboxylic acid group instead of a methyl ester.
Uniqueness
Methyl 2-(4-bromophenyl)-3H-benzo[d]imidazole-5-carboxylate is unique due to its combination of a bromophenyl group and a methyl ester, which provides distinct reactivity and biological activity compared to its analogs. The bromine atom allows for further functionalization, making it a versatile intermediate in organic synthesis.
This detailed overview highlights the significance of this compound in various fields, from synthetic chemistry to medicinal research
Eigenschaften
Molekularformel |
C15H11BrN2O2 |
|---|---|
Molekulargewicht |
331.16 g/mol |
IUPAC-Name |
methyl 2-(4-bromophenyl)-3H-benzimidazole-5-carboxylate |
InChI |
InChI=1S/C15H11BrN2O2/c1-20-15(19)10-4-7-12-13(8-10)18-14(17-12)9-2-5-11(16)6-3-9/h2-8H,1H3,(H,17,18) |
InChI-Schlüssel |
CTFQBWFNYNZXGW-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CC2=C(C=C1)N=C(N2)C3=CC=C(C=C3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Benzylidene-5,6-dihydroimidazo[2,1-b]thiazol-3(2H)-one](/img/structure/B12124183.png)

![N-{1-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]-3-(methylsulfanyl)propyl}benzamide](/img/structure/B12124188.png)
![1-Propanone, 1-[1,1'-biphenyl]-4-yl-3-(dimethylamino)-](/img/structure/B12124191.png)

![1,5-Dimethyl-6-oxa-3-thiabicyclo[3.1.0]hexane 3,3-dioxide](/img/structure/B12124201.png)
![2-Iodo-N-[(1-methyl-1H-pyrazol-4-yl)methyl]aniline](/img/structure/B12124202.png)
![{[3-(Tert-butyl)-4-methoxyphenyl]sulfonyl}(4-fluorophenyl)amine](/img/structure/B12124208.png)


![{[2-Methoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}indoline](/img/structure/B12124222.png)



